molecular formula C12H10N2O3 B1214943 Nitrosocarbaryl CAS No. 7090-25-7

Nitrosocarbaryl

Cat. No.: B1214943
CAS No.: 7090-25-7
M. Wt: 230.22 g/mol
InChI Key: FFSXTYIBUNXZMF-UHFFFAOYSA-N
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Description

Nitrosocarbaryl is a nitroso compound derived from carbaryl, where the amino hydrogen is substituted by a nitroso group. It is known for its roles as a carcinogenic agent and a mutagen. The compound belongs to the class of naphthalenes, carbamate esters, and nitroso compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosocarbaryl can be synthesized through the nitrosation of carbaryl. This process typically involves the reaction of carbaryl with nitrous acid or other nitrosating agents under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitrosation reactions. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: this compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amines and other reduced compounds.

    Substitution: Compounds with different functional groups replacing the nitroso group.

Scientific Research Applications

Nitrosocarbaryl has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitroso chemistry.

    Biology: Research on this compound focuses on its mutagenic and carcinogenic properties, helping to understand the mechanisms of chemical-induced mutations and cancer.

    Medicine: Studies investigate its potential effects on human health and its role in the development of certain diseases.

    Industry: this compound is used in the development of pesticides and other agrochemicals, although its use is limited due to its toxic properties.

Mechanism of Action

The mechanism by which nitrosocarbaryl exerts its effects involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, proteins, and other biomolecules, leading to mutations and disruptions in cellular processes. These interactions are mediated through various molecular pathways, including oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

    Nitrosomethylurea: Another nitroso compound with mutagenic properties.

    Nitrosodimethylamine: Known for its carcinogenic effects.

    Nitrosopyrrolidine: A nitroso compound used in research on nitrosamine toxicity.

Comparison: Nitrosocarbaryl is unique due to its specific structure and the presence of the carbamate ester group. This structural feature influences its reactivity and the types of interactions it can have with biological molecules. Compared to other nitroso compounds, this compound’s role as a pesticide and its specific applications in agrochemical research set it apart.

Properties

IUPAC Name

naphthalen-1-yl N-methyl-N-nitrosocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-14(13-16)12(15)17-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSXTYIBUNXZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OC1=CC=CC2=CC=CC=C21)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876699
Record name N-ME-N-NITROSO-1-NAPHTHYLCARBAMAT
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Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00000199 [mmHg]
Record name Nitrosocarbaryl
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CAS No.

7090-25-7, 64158-97-0
Record name 1-Naphthalenyl N-methyl-N-nitrosocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7090-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nitrosocarbaryl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007090257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, methylnitroso-, naphthalenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064158970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ME-N-NITROSO-1-NAPHTHYLCARBAMAT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROSOCARBARYL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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